molecular formula C6H13NO B1594859 (2R,5S)-2,5-dimethylmorpholine CAS No. 1130053-86-9

(2R,5S)-2,5-dimethylmorpholine

Cat. No.: B1594859
CAS No.: 1130053-86-9
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-NTSWFWBYSA-N
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Description

(2R,5S)-2,5-dimethylmorpholine is a chiral morpholine derivative with two stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanediol with ammonia or primary amines in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel on carbon are often used to facilitate the cyclization reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,5S)-2,5-dimethylmorpholine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a scaffold for designing new drugs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-dimethylpiperazine: Another chiral compound with similar structural features but different ring size and properties.

    (2R,5S)-2,5-dimethylpyrrolidine: A smaller ring analog with distinct chemical behavior.

    (2R,5S)-2,5-dimethylpiperidine: Similar in structure but with a different nitrogen atom position.

Uniqueness

(2R,5S)-2,5-dimethylmorpholine is unique due to its specific ring size and stereochemistry, which confer distinct reactivity and interaction profiles

Properties

IUPAC Name

(2R,5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348948
Record name (2R,5S)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67804-27-7, 1130053-86-9
Record name Morpholine, 2,5-dimethyl-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67804-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5S)-2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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